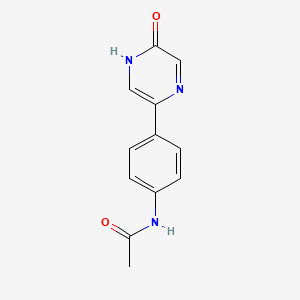

5-(4-acetamidophenyl)pyrazin-2(1H)-one

Description

Properties

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

N-[4-(6-oxo-1H-pyrazin-3-yl)phenyl]acetamide |

InChI |

InChI=1S/C12H11N3O2/c1-8(16)15-10-4-2-9(3-5-10)11-6-14-12(17)7-13-11/h2-7H,1H3,(H,14,17)(H,15,16) |

InChI Key |

HKRDYSUZYCDGCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CNC(=O)C=N2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Analytical Techniques in Pyrazinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for structural elucidation. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

For 5-(4-acetamidophenyl)pyrazin-2(1H)-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazinone ring, the para-substituted benzene (B151609) ring, the amide N-H, the lactam N-H, and the acetyl methyl group. The aromatic region would likely display an AA'BB' system for the 1,4-disubstituted phenyl ring and separate signals for the two protons on the pyrazinone ring. The amide and lactam protons would appear as singlets, which may be broad and are exchangeable with D₂O, while the acetyl protons would present as a sharp singlet in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazinone-H3 | ~8.0 - 8.5 | ~130 - 135 |

| Pyrazinone-H6 | ~7.5 - 8.0 | ~125 - 130 |

| Phenyl-H (ortho to NHAc) | ~7.6 - 7.8 | ~120 - 122 |

| Phenyl-H (ortho to Pyrazinone) | ~7.8 - 8.0 | ~130 - 132 |

| Amide N-H | ~9.5 - 10.5 | - |

| Lactam N-H | ~12.0 - 13.0 | - |

| Acetyl CH₃ | ~2.1 | ~24 - 25 |

| Pyrazinone C=O | - | ~155 - 160 |

| Amide C=O | - | ~168 - 170 |

| Pyrazinone C5 | - | ~145 - 150 |

| Phenyl C (ipso-NHAc) | - | ~138 - 142 |

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle provided by 1D spectra. Experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) establish connections between atoms that are separated by multiple bonds or are close in space, respectively.

An HMBC experiment on this compound would be instrumental in confirming the connectivity between the two main fragments: the acetamidophenyl group and the pyrazinone ring. Key correlations would be expected between the protons on the phenyl ring and the ipso-carbon of the pyrazinone ring (C5), and vice-versa. Additionally, correlations from the acetyl methyl protons to the amide carbonyl carbon would confirm the acetamido moiety.

A NOESY spectrum provides through-space correlations, which helps in determining the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal spatial proximity between the protons of the phenyl ring and the protons on the adjacent pyrazinone ring, helping to establish their relative orientation.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hybrid technique is ideal for analyzing compounds in complex mixtures, such as biological fluids. A selective and specific assay for the quantification of this compound (also known as SK&F 94120) in plasma has been developed using automated liquid chromatography. nih.gov This method utilizes a C18 solid-phase extraction column for sample cleanup, followed by HPLC separation and UV detection. nih.gov Coupling such an HPLC method to a mass spectrometer would allow for highly sensitive and specific detection, enabling pharmacokinetic and metabolism studies by accurately measuring the concentration of the parent drug and its metabolites over time.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound. In positive-ion mode, ESI-MS would be expected to produce a prominent protonated molecular ion ([M+H]⁺) at an m/z value corresponding to the compound's molecular weight plus the mass of a proton (C₁₂H₁₁N₃O₂; MW = 229.24 g/mol ; [M+H]⁺ = 230.24). High-resolution mass spectrometry (HRMS) could further confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) of the protonated molecular ion would induce fragmentation, providing valuable structural information. Plausible fragmentation pathways for this molecule could include the neutral loss of ketene (B1206846) (CH₂=C=O) from the acetamido group, cleavage of the amide bond, or fragmentation of the pyrazinone ring system. These fragmentation patterns serve as a structural fingerprint for the molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result | Information Provided |

|---|---|---|

| ESI-MS ([M+H]⁺) | m/z 230.24 | Molecular Weight Confirmation |

| HRMS ([M+H]⁺) | m/z 230.0897 | Elemental Formula (C₁₂H₁₂N₃O₂⁺) Confirmation |

| MS/MS Fragmentation | Loss of 42 Da (ketene) | Presence of Acetyl Group |

| MS/MS Fragmentation | Loss of 59 Da (acetamido radical) | Presence of Acetamido Group |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the interactions of molecules with electromagnetic radiation, providing insights into bonding and electronic structure.

Infrared (IR) and Raman spectroscopy are forms of vibrational spectroscopy that measure the absorption or scattering of infrared radiation by a molecule, corresponding to its vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include N-H stretching frequencies for the amide and lactam groups (typically 3200-3400 cm⁻¹), two distinct C=O stretching bands for the amide and lactam carbonyls (1650-1700 cm⁻¹), C=C and C=N stretching bands for the aromatic and heteroaromatic rings (1450-1600 cm⁻¹), and C-H stretching for the aromatic and methyl groups.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the phenyl and pyrazinone rings, is expected to give rise to strong UV absorption bands. These absorptions typically result from π → π* transitions. The presence of heteroatoms with lone pairs of electrons (N, O) also allows for n → π* transitions, which are generally weaker. The analytical method developed for this compound in plasma utilized UV detection, confirming its nature as a UV chromophore. nih.gov The position of the absorption maximum (λₘₐₓ) and the molar absorptivity are characteristic properties that can be used for quantitative analysis.

Table 3: Predicted Vibrational and Electronic Spectroscopy Data

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Property |

|---|---|---|

| FT-IR | ~3300 cm⁻¹ | N-H Stretch (Amide, Lactam) |

| FT-IR | ~1680 cm⁻¹ | C=O Stretch (Amide) |

| FT-IR | ~1660 cm⁻¹ | C=O Stretch (Lactam) |

| FT-IR | ~1500-1600 cm⁻¹ | Aromatic/Heteroaromatic C=C and C=N Stretches |

Chromatographic Methods for Research Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for its isolation from reaction mixtures or biological matrices.

A selective and specific reverse-phase HPLC (RP-HPLC) assay has been developed for the quantification of this compound, also known by its developmental code SK&F 94120, in plasma. americanpharmaceuticalreview.com This method is crucial for pharmacokinetic and bioavailability studies.

The established HPLC method utilizes a C18 stationary phase, which is a common choice for the separation of moderately polar compounds. The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. A typical mobile phase for such an analysis would consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. UV detection is employed for quantification, with the wavelength set at an absorption maximum of the compound to ensure high sensitivity.

| Parameter | Condition |

| Column | C18 (Octadecylsilane) |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer and organic solvent |

| Detection | UV Spectrophotometry |

This HPLC assay has been demonstrated to be accurate and precise, capable of determining concentrations as low as 0.5 mg/L. americanpharmaceuticalreview.com The mean coefficient of variation for a concentration range of 0.5-10.0 mg/L was reported to be 2% with a bias of +/- 1%. americanpharmaceuticalreview.com

To enhance throughput and reproducibility in the analysis of this compound, automated sample processing systems can be integrated with HPLC. One such system used in the analysis of this compound is the Analytichem Automated Sample Processor (AASP). americanpharmaceuticalreview.com

This system employs a liquid-solid extraction step using a C18 AASP cassette, which contains miniature extraction columns. americanpharmaceuticalreview.com The plasma sample containing the analyte is passed through these columns, where the compound is retained on the solid phase while interfering substances are washed away. The cassette is then transferred to an auto-injector. The HPLC mobile phase is directed through each extraction column, eluting the analyte directly onto the analytical HPLC column for separation and detection. americanpharmaceuticalreview.com This automated process minimizes manual handling, reduces the potential for human error, and allows for the efficient processing of a large number of samples.

Electrochemical Analysis for Investigating Redox Behavior and Surface Interactions

Electrochemical analysis provides valuable information about the redox properties of this compound, including its oxidation and reduction potentials. These properties are crucial for understanding its potential role in biological redox processes and for developing electrochemical sensors.

While specific experimental electrochemical data for this compound are not detailed in the available literature, the electrochemical behavior of the pyrazine (B50134) core and related aromatic compounds has been studied. The pyrazine ring is known to undergo reduction, and the presence of substituents can significantly influence the redox potentials.

Biological Activity and Mechanistic Investigations of 5 4 Acetamidophenyl Pyrazin 2 1h One and Its Derivatives

Overview of Broad Spectrum Biological Activities of Pyrazinone Derivatives

The pyrazinone scaffold is a key structural motif found in numerous compounds exhibiting a wide array of pharmacological activities. rsc.org Derivatives of this heterocyclic core have been investigated for their potential as therapeutic agents across various disease categories. Research has identified that synthetic pyrazinone derivatives can act as potent inhibitors of several key enzymes, implicating them in the treatment of viral infections, inflammatory diseases, and disorders related to the central nervous system. rsc.org For instance, favipiravir, a pyrazinecarboxamide derivative, is an approved antiviral drug. rsc.org The broader class of related nitrogen-containing five-membered heterocyclic compounds, such as pyrazolines, has also demonstrated considerable biological activity, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects. nih.gov These compounds have been shown to possess a diverse range of biological actions, including antibacterial, antifungal, antiviral, antitubercular, and anti-inflammatory properties. thepharmajournal.commdpi.com The versatility of the pyrazole (B372694) and pyrazinone nucleus allows for structural modifications that lead to a wide spectrum of biological functions, making it a privileged structure in medicinal chemistry. nih.gov

Enzyme Inhibition Profiles

The therapeutic potential of 5-(4-acetamidophenyl)pyrazin-2(1H)-one and its derivatives is largely attributed to their ability to selectively inhibit key enzymes involved in various pathological processes.

Phosphodiesterase (PDE) Inhibition

Pyrazinone derivatives have been the subject of in silico analysis as potential inhibitors of Phosphodiesterase type 5 (PDE5), an enzyme implicated in cardiovascular and other diseases. nih.gov Computational studies, including three-dimensional quantitative structure-activity relationship (3D-QSAR) models, have been employed to understand the binding modes of pyrazinone derivatives to PDE5. nih.gov These studies suggest that specific substitutions on the pyrazinone ring system are crucial for inhibitory activity. For example, hydrophobic forces and π-π stacking interactions with key amino acid residues like Phe786 and Phe820 are vital for the binding of these derivatives to PDE5. nih.gov Furthermore, related heterocyclic structures such as pyridazinone derivatives have been developed and evaluated as inhibitors of Phosphodiesterase 4 (PDE4), a target for anti-inflammatory therapies. nih.gov Certain pyridazinone derivatives bearing an indole (B1671886) moiety have shown promising selective inhibition of PDE4B isoenzymes. nih.gov The inhibition of PDE isoenzymes is a recognized strategy for treating various disorders, with PDE3 inhibitors used for congestive heart failure, PDE4 inhibitors for inflammatory conditions, and PDE5 inhibitors for erectile dysfunction. researchgate.net

Table 1: Research Findings on Pyrazinone and Related Derivatives as PDE Inhibitors

| Derivative Class | Target Enzyme | Key Findings |

| Pyrazinone Derivatives | PDE5 | 3D-QSAR studies indicate that bulky, electropositive, and hydrophobic substituents at specific positions can increase biological activity. Hydrophobic forces and π-π stacking with Phe786 and Phe820 are crucial for binding. nih.gov |

| Pyridazinone Derivatives | PDE4B | A derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, exhibited 64% inhibition of PDE4B at 20 µM and an IC₅₀ value of 251 ± 18 nM. nih.gov |

| Pyrazolopyridine-pyridazinone | PDE3 / PDE4 | The pyridazinone lactam functionality is critical for PDE3 inhibition, while hydrophobic substituents at the pyridazinone N(2) center promote PDE4 inhibition. drugbank.com |

Reverse Transcriptase Inhibition

A series of novel pyrazinone derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govacs.org These compounds target the reverse transcriptase (RT) enzyme, which is essential for the replication of the human immunodeficiency virus (HIV). acs.org Structure-activity relationship (SAR) studies have been conducted to optimize the anti-HIV activity of these pyrazinone derivatives. nih.govacs.org The design of these inhibitors often involves introducing various substituents on the benzene (B151609) ring attached to the 5-position of the pyrazinone core. acs.org For instance, an additional methyl substituent at the para-position of the phenyl ring was found to increase activity against both the wild-type LAI virus and different single mutant strains. acs.org These NNRTIs bind to an allosteric pocket on the RT enzyme, located approximately 10 Å from the DNA polymerase active site, inducing a conformational change that inhibits its function. acs.org The development of such inhibitors is a key strategy in creating new antiretroviral drugs with potentially improved efficacy against drug-resistant HIV strains. nih.gov

Table 2: Activity of Pyrazinone Derivatives as HIV-1 Reverse Transcriptase Inhibitors

| Compound Class | Target | Mechanism of Action | Key Finding |

| Novel Pyrazinones | HIV-1 Reverse Transcriptase | Non-nucleoside reverse transcriptase inhibition (NNRTI). nih.govacs.org | Binds to an allosteric pocket, inhibiting the enzyme's function. acs.org |

| Substituted Pyrazinones | HIV-1 RT (LAI strain and mutants) | NNRTI | A methyl substituent on the phenyl ring at the 5-position of the pyrazinone core enhances activity against wild-type and mutant strains. acs.org |

Acetylcholinesterase Inhibition

Derivatives containing heterocyclic cores structurally related to pyrazinone have been investigated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic strategy for managing symptoms of neurodegenerative disorders like Alzheimer's disease. dergipark.org.trmdpi.com For example, a series of pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines were synthesized and evaluated for AChE inhibitory activity. nih.gov One compound from this series demonstrated potent AChE inhibition with an IC₅₀ value of 0.11 µM. nih.gov Similarly, various pyrazoline-based compounds have been designed and shown to be effective AChE inhibitors. dergipark.org.trnih.govresearchgate.net In one study, a pyrazoline derivative exhibited a strong AChE inhibitory effect with a Ki value of 0.13 ± 0.004 µM, which was more potent than the reference drug Tacrine. dergipark.org.tr The inhibitory potency of these compounds often depends on the nature and position of substituents on the heterocyclic ring system. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibition by Related Heterocyclic Derivatives

| Compound Class | Inhibitory Activity (IC₅₀ / Ki) | Reference Compound |

| Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines | IC₅₀ = 0.11 µM (for compound 4l) | Not specified |

| Pyrazoline Derivatives | Ki = 0.13 ± 0.004 µM (for compound 1) | Tacrine (Ki = 0.26 ± 0.045 µM) dergipark.org.tr |

| 2-Pyrazoline Derivatives | IC₅₀ = 0.040 µM (for compound 2l) | Donepezil (IC₅₀ = 0.021 µM) nih.gov |

| Pyrimidinone Derivatives | IC₅₀ = 0.88 ± 0.78 µM (for compound 10q) | Huperzine-A bohrium.com |

Protein Kinase Inhibition

Pyrazine (B50134) and pyrazinone derivatives have emerged as a significant class of protein kinase inhibitors. nih.gov Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is often linked to diseases like cancer and inflammatory disorders. nih.govmdpi.com A series of 3-amino-2(1H)-pyrazinones were discovered to be potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase, an enzyme involved in regulating inflammatory responses. rsc.orgnih.gov Optimization of an aminoalkyl substituent at the 3-position of the 2(1H)-pyrazinone core led to a 20,000-fold increase in p38α potency. nih.gov Additionally, pyrazine-based compounds have been developed as inhibitors for other kinases, including the mammalian target of rapamycin (B549165) (mTOR) and Pim kinases. eurekaselect.comnih.gov For example, 3-(pyrazin-2-yl)-1H-indazoles were identified as potent, pan-Pim kinase inhibitors, which are attractive targets for cancer therapy. nih.gov

Table 4: Protein Kinase Inhibition by Pyrazinone and Pyrazine Derivatives

| Derivative Class | Target Kinase | Significance |

| 3-Amino-2(1H)-pyrazinones | p38α MAP kinase | Potent and selective inhibitors; p38α is involved in inflammation. rsc.orgnih.gov |

| Pyrazino[2,3-b] Pyrazines | mTOR Kinase | Inhibitors of the mTOR/PI3K/Akt pathway, relevant for cancer and other diseases. eurekaselect.com |

| 3-(Pyrazin-2-yl)-1H-indazoles | Pan-Pim Kinases | Pim kinases regulate signaling pathways fundamental to tumorigenesis. nih.gov |

| Pyridin-2(1H)-one Derivatives | ERK1/2 | GDC-0994 is a selective inhibitor of ERK kinase activity, a key node in the RAS/RAF/MEK/ERK signaling cascade. nih.gov |

Modulation of Biological Pathways

The enzyme-inhibitory activities of this compound and its derivatives translate into the modulation of critical biological pathways. By inhibiting specific enzymes, these compounds can interfere with signaling cascades that are dysregulated in various diseases.

Inhibition of phosphodiesterases (PDEs) directly impacts intracellular signaling pathways mediated by cyclic nucleotides like cAMP and cGMP. google.com These second messengers regulate a multitude of cellular functions, and by preventing their degradation, PDE inhibitors can modulate these processes. researchgate.net For example, PDE4 inhibition elevates cAMP levels, which has anti-inflammatory effects. nih.gov

As inhibitors of protein kinases, pyrazinone derivatives can block key signal transduction pathways essential for cell proliferation, survival, and inflammation. nih.gov The inhibition of p38α MAP kinase by 3-amino-2(1H)-pyrazinones interferes with the regulation of pro-inflammatory cytokine production. rsc.orgnih.gov Similarly, targeting kinases in the RAS/RAF/MEK/ERK pathway, such as ERK1/2, can disrupt a cascade that is frequently overactive in various cancers. nih.gov Inhibition of the mTOR kinase by pyrazine derivatives affects the mTOR/PI3K/Akt pathway, which is central to cell growth, proliferation, and metabolism. eurekaselect.com

As non-nucleoside reverse transcriptase inhibitors, pyrazinone derivatives block a critical step in the HIV replication cycle. acs.org This inhibition prevents the conversion of the viral RNA genome into DNA, thereby halting the establishment of infection in host cells. nih.govacs.org

Finally, by inhibiting acetylcholinesterase, related heterocyclic compounds increase the levels of acetylcholine in the brain. nih.gov This modulation of the cholinergic pathway is a cornerstone of symptomatic treatment for Alzheimer's disease, aiming to improve cognitive function. mdpi.com

Investigation of Inotropic Activity Mechanisms

Positive inotropic agents enhance myocardial contractility, a crucial function in managing heart failure. The mechanisms of action for such drugs are diverse, often involving the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Agents like beta-1-adrenergic agonists stimulate adenylate cyclase to increase cAMP, while phosphodiesterase inhibitors prevent cAMP degradation. nih.gov Both pathways lead to an increase in intracellular calcium, which enhances the force of contraction. nih.gov While direct studies on the inotropic activity of this compound are not extensively documented, related pyrazinone derivatives, such as amrinone (B1666026) and sulmazole, are known to exert their positive inotropic effects by inhibiting phosphodiesterase, thereby increasing cAMP levels. nih.gov It is plausible that this compound could share a similar mechanism of action, though further investigation is required to confirm this hypothesis.

Antioxidant Activity Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. The antioxidant potential of pyrazinone derivatives has been a subject of interest. Phenyl-pyrazolone derivatives, for instance, are recognized for their ability to scavenge oxygen free radicals. mdpi.com The antioxidant mechanism is often attributed to the pyrazolone (B3327878) scaffold, which is also present in the antioxidant drug edaravone. mdpi.com Studies on pyrazolone derivatives have shown their effectiveness in inhibiting lipid peroxidation, a key marker of oxidative stress. nih.gov The antioxidant activity of these compounds is often evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.comiftmuniversity.ac.in For instance, certain pyrazoline derivatives have demonstrated potent radical scavenging capabilities, with IC50 values comparable to the standard antioxidant ascorbic acid. iftmuniversity.ac.in The presence of the acetamidophenyl group in this compound may further contribute to its antioxidant properties.

Table 1: Antioxidant Activity of Pyrazoline Derivatives

| Compound | IC50 (µg/mL) |

|---|---|

| 3a | 10.20 |

| 3d | 10.55 |

| 3e | 10.48 |

| Ascorbic Acid | Similar to 3a, 3d, and 3e |

Data sourced from a study on the DPPH radical scavenging activity of pyrazoline derivatives. iftmuniversity.ac.in

Anti-inflammatory Activity Mechanisms

Inflammation is a complex biological response to harmful stimuli. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, and many of these, like celecoxib, contain a pyrazole moiety. rjpbr.com Pyrazole and pyrazoline derivatives have demonstrated significant anti-inflammatory properties. rjpbr.comnih.govnih.govijfmr.com The anti-inflammatory effects of some pyrazoline derivatives have been found to be comparable to standard drugs like aspirin. iftmuniversity.ac.in The mechanism of action for many anti-inflammatory pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. rjpbr.com It is hypothesized that this compound and its derivatives may exert anti-inflammatory effects through a similar mechanism, although direct evidence is needed.

Antimicrobial and Antiparasitic Activity Mechanisms

The rise of antimicrobial resistance has necessitated the search for new therapeutic agents. Pyrazoline and other nitrogen-containing heterocyclic compounds have shown a broad spectrum of antimicrobial and antiparasitic activities. jrmds.injocpr.commdpi.comnih.govresearchgate.net For example, certain phenylaminonaphthoquinones have shown better activity against Staphylococcus aureus than some cephalosporin (B10832234) antibiotics. mdpi.com Some pyrazole derivatives have also demonstrated notable activity against various parasitic protozoa, including Trypanosoma and Plasmodium species. researchgate.netmdpi.com The precise mechanisms of action are varied and can involve the inhibition of essential parasitic enzymes or disruption of cellular processes. mdpi.com The structural features of this compound suggest it could possess similar antimicrobial and antiparasitic potential, warranting further investigation into its specific mechanisms.

Table 2: In Vitro Antiplasmodial Activity of Phenylaminonaphthoquinones

| Compound | IC50 against P. falciparum 3D7 (µg/mL) | IC50 against P. falciparum FCR-3 (µg/mL) |

|---|---|---|

| 1 | 0.16 | Active |

| 3 | 0.0049 | 0.12 |

| 11 | - | 0.55 |

| Chloroquine | 0.33 | - |

Data highlights the potent activity of some derivatives against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR-3) strains. mdpi.com

Anticancer Activity Mechanisms

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Pyrazoline and pyrazole derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. nih.govjocpr.comnih.gov For instance, some pyrazoline derivatives have shown high cytotoxicity against Ehrlich Ascites Carcinoma (EAC) tumor cell lines. nih.gov The anticancer mechanism of these compounds can involve various pathways, including the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis. The presence of electron-withdrawing groups on the aromatic rings of these molecules has been observed to favor antitumor activity. nih.gov Phenyl-pyrazolone derivatives have also been designed as orally-active small molecules targeting the PD-1/PD-L1 immune checkpoint, a key pathway in cancer immunotherapy. mdpi.com

Preclinical Metabolic Transformations and Cytochrome P-450 System Interactions

The metabolic fate of a drug candidate is a critical aspect of its preclinical evaluation, with the cytochrome P-450 (CYP) enzyme system playing a central role in phase I metabolism. biomolther.org

Glucuronidation Pathways of the Pyrazinone Ring

Glucuronidation is a major phase II metabolic pathway that enhances the water solubility of xenobiotics, facilitating their excretion. nih.gov The pyrazinone ring system can undergo metabolic activation, including oxidation by CYP enzymes. nih.govacs.org This can lead to the formation of reactive intermediates that can be detoxified by conjugation with glutathione (B108866) or undergo glucuronidation. nih.govacs.org N-glucuronidation is a common pathway for nitrogen-containing heterocyclic compounds, including those with pyrazole and pyrazine moieties. hyphadiscovery.comresearchgate.net Specific UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A1, UGT1A4, and UGT1A9, are involved in the glucuronidation of pyrazole-containing compounds. nih.govresearchgate.net For instance, UGT1A4 is known to be involved in the N-glucuronidation of aromatic N-heterocycles. hyphadiscovery.com It is therefore likely that this compound undergoes N-glucuronidation on the pyrazinone ring, mediated by one or more of these UGT isoforms.

Interactions with the cytochrome P-450 system are also a critical consideration. Pyrazine and its derivatives have been shown to induce hepatic microsomal CYP-dependent enzyme activities. nih.gov For example, pyrazine itself can induce CYP2E1, while some of its derivatives can induce other isoforms like CYP2B1 and CYP3A. nih.gov The potential for this compound to either inhibit or induce CYP enzymes could have significant implications for drug-drug interactions. biomolther.org Studies on pyrazole derivatives have shown that they can interact with CYP2E1, with some acting as inhibitors. nih.gov The nature of this interaction is dependent on the specific substitutions on the pyrazole ring. nih.gov

Role of Gut Microflora in Biotransformation

The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a critical role in the metabolism of xenobiotics, including pharmaceutical compounds. nih.govnih.gov This "metabolic organ" can significantly alter the structure and bioavailability of orally administered drugs through a variety of enzymatic reactions, such as reduction and hydrolysis, before they are absorbed and undergo first-pass metabolism in the liver. nih.govnih.gov

The specific biotransformations carried out by the intestinal bacteria on this compound are part of a broader range of metabolic capabilities, as detailed in the table below.

| Type of Biotransformation | General Description | Potential Impact on Compound |

| Hydrolysis | Cleavage of chemical bonds by the addition of water. Gut microbes produce enzymes like β-glucuronidases that can reverse host conjugation reactions. nih.gov | Release of the parent compound or formation of an active or toxic metabolite from a glucuronide conjugate. |

| Reduction | Addition of hydrogen atoms or electrons. Azo- and nitro-reductases are common microbial enzymes. nih.gov | Transformation of functional groups (e.g., nitro to amino), potentially leading to activation or inactivation of the drug. |

| Dealkylation | Removal of alkyl groups (e.g., methyl, ethyl) from nitrogen, oxygen, or sulfur atoms. | Can alter the pharmacological activity and solubility of the parent molecule. |

| Dehydroxylation | Removal of a hydroxyl group from a molecule. | May change the compound's biological properties and subsequent metabolic pathways. |

Modulation of Cytochrome P-450 Enzyme System Activity in Preclinical Models

The cytochrome P-450 (CYP) enzyme system, primarily located in the liver, is central to the metabolism of a vast array of drugs and other foreign compounds. utsouthwestern.edu The induction or inhibition of these enzymes by a chemical entity can lead to significant drug-drug interactions, altering the therapeutic efficacy or toxicity of co-administered substances. utsouthwestern.edu The interaction of this compound with the CYP system has been evaluated in preclinical models, revealing distinct effects in different experimental settings. nih.gov

In in vitro studies, this compound itself did not show significant inhibitory effects on the CYP450 system. However, its metabolites demonstrated weak inhibitory activity against certain CYP enzymes. nih.gov This suggests that the metabolic products of the compound, rather than the parent molecule, may have the potential to modulate the metabolism of other drugs.

Conversely, in vivo studies in rats provided evidence that administration of this compound and/or its metabolites leads to a weak but selective induction of the cytochrome P-450 system. nih.gov This induction suggests that the compound can increase the expression of specific CYP isoenzymes. While the specific isoforms induced by this compound were not detailed, other pyrazine-based compounds have shown specific induction patterns; for instance, pyrazine itself is known to be a CYP2E1 inducer in rats. nih.gov The selective nature of the induction by this compound indicates a targeted interaction with the CYP system rather than a broad-spectrum effect. nih.gov

The following table summarizes the observed effects of the compound and its metabolites on the CYP450 enzyme system in preclinical studies.

| Experimental Model | Agent | Observed Effect | Finding |

| In Vitro | This compound (Parent Compound) | Inhibition | No significant inhibition observed. nih.gov |

| In Vitro | Metabolites of this compound | Inhibition | Weakly inhibited some activities of the cytochrome P-450 system. nih.gov |

| In Vivo (Rat) | This compound and/or its Metabolite(s) | Induction | Acted as weak, selective inducers of the cytochrome P-450 system. nih.gov |

Structure Activity Relationship Sar and Computational Studies of 5 4 Acetamidophenyl Pyrazin 2 1h One Analogs

Principles and Methodologies for SAR Elucidation in Pyrazinone Research

The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to identify the key structural features of a molecule that are responsible for its biological activity. In the context of pyrazinone research, SAR studies involve systematically modifying the chemical structure of a lead compound, such as 5-(4-acetamidophenyl)pyrazin-2(1H)-one, and evaluating the impact of these changes on its biological efficacy. polyu.edu.hkresearchgate.net

A primary methodology in SAR is the variation of substituents at different positions of the pyrazinone core. This can involve altering the nature of the substituent, its size, lipophilicity, and electronic properties. For instance, in related heterocyclic compounds like pyrazoles, the introduction of different lipophilic moieties has been shown to significantly affect biological activity. nih.gov Another common approach is the exploration of different ring systems bioisosterically related to the pyrazinone core to assess the importance of the heterocyclic scaffold itself.

The process of SAR elucidation is often guided by a combination of chemical synthesis and biological testing. A series of analogs is synthesized, and their activity is determined through in vitro or in vivo assays. The resulting data is then analyzed to identify trends and build a qualitative or quantitative SAR model. This iterative process of design, synthesis, and testing allows for the refinement of the lead structure to optimize its desired biological properties.

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological efficacy and selectivity of this compound analogs are highly sensitive to modifications of their substituents. The pyrazinone core offers several positions where structural variations can be introduced, primarily on the phenyl ring and the pyrazinone ring itself.

For example, in studies of analogous heterocyclic compounds like pyrazolines, halogen substitutions on a phenyl ring have demonstrated a significant impact on inhibitory potency and selectivity against specific biological targets. mdpi.com The position and nature of the halogen can influence the electronic distribution within the molecule and its ability to form key interactions with the target protein.

Furthermore, modifications to the acetamido group on the phenyl ring of this compound could influence factors such as hydrogen bonding capacity and solubility, which are critical for biological activity. The length and branching of the alkyl chain in the acetamido group, or its replacement with other functional groups, can lead to significant changes in efficacy and selectivity. The goal of these modifications is to enhance the desired therapeutic effects while minimizing off-target interactions that could lead to adverse effects.

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

| Phenyl Ring | Halogenation (F, Cl, Br) | Altered electronic properties, potential for halogen bonding, improved potency and selectivity. |

| Phenyl Ring | Alkyl or Alkoxy groups | Increased lipophilicity, potential for enhanced membrane permeability and hydrophobic interactions. |

| Acetamido Group | Variation of alkyl chain | Modified hydrogen bonding capacity and steric interactions within the binding site. |

| Acetamido Group | Replacement with other functional groups | Altered polarity, solubility, and potential for new interactions with the target. |

| Pyrazinone Ring | N-alkylation or N-arylation | Changes in steric bulk and electronic density, potentially affecting binding orientation. |

In Silico Approaches for Molecular Understanding and Rational Design

Computational chemistry provides powerful tools for understanding the molecular basis of the biological activity of this compound analogs and for guiding the rational design of new compounds. These in silico approaches can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For pyrazinone analogs, docking studies can elucidate how different substituents influence the binding mode and affinity for a particular biological target. japsonline.comresearchgate.net

In practice, a three-dimensional model of the target protein is used to create a virtual binding site. The pyrazinone analog is then computationally "docked" into this site in various conformations. A scoring function is used to estimate the binding affinity for each pose, allowing for the identification of the most favorable binding mode. The insights gained from molecular docking can guide the design of new analogs with improved interactions with the target protein. mdpi.com

| Docking Parameter | Description | Relevance to Pyrazinone Analogs |

| Binding Energy (kcal/mol) | Estimated free energy of binding. | A lower binding energy generally indicates a more stable ligand-protein complex and potentially higher potency. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom. | Identification of key hydrogen bond donors and acceptors on both the ligand and the protein, guiding modifications to enhance these interactions. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | Understanding the role of lipophilic substituents in binding and guiding modifications to optimize these interactions. |

| RMSD (Å) | Root Mean Square Deviation between the docked pose and a reference conformation. | A lower RMSD value indicates a better prediction of the actual binding mode. |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net For this compound and its analogs, DFT calculations can provide valuable information about their geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). mdpi.comnih.gov

These calculations can help to understand the reactivity of the molecules and their potential to interact with biological targets. For instance, the electrostatic potential map generated from DFT calculations can identify regions of the molecule that are likely to engage in electrostatic interactions. The HOMO-LUMO energy gap can provide insights into the chemical reactivity and stability of the compounds. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time. youtube.com For pyrazinone analogs, MD simulations can be used to study their conformational flexibility and the stability of their interactions with a target protein. nih.govresearchgate.net By simulating the movement of atoms over a period of time, MD can reveal how the ligand and protein adapt to each other upon binding and can help to identify key stable interactions that may not be apparent from static docking studies. nih.gov

MD simulations can also be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. This information is crucial for the rational design of analogs with enhanced potency. mdpi.com

Homology Modeling for Target Protein Structure Prediction

In cases where the experimental three-dimensional structure of the biological target for this compound analogs is not available, homology modeling can be used to build a predictive model. nih.govnih.gov This technique relies on the principle that proteins with similar amino acid sequences often have similar three-dimensional structures. mdpi.combonvinlab.orgfrontiersin.org

The first step in homology modeling is to identify a protein with a known experimental structure (the template) that has a high degree of sequence similarity to the target protein. The amino acid sequence of the target is then aligned with the template sequence, and a three-dimensional model of the target is built based on the coordinates of the template's backbone. This model can then be used for molecular docking and other in silico studies to investigate the interactions of pyrazinone analogs with their putative target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been instrumental in elucidating the structural requirements for the biological activity of this compound and its analogs, particularly in the context of their inhibitory effects on phosphodiesterase type 5 (PDE5). Through computational studies, researchers have developed predictive models that correlate the physicochemical properties of these compounds with their inhibitory potency, thereby guiding the rational design of more effective analogs.

A significant three-dimensional QSAR (3D-QSAR) study involving comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) was conducted on a series of 122 pyrazinone derivatives as PDE5 inhibitors. nih.gov This study yielded a statistically robust 3D-QSAR model with a proper predictive ability, as indicated by a Q² of 0.584, an R(ncv)² of 0.884, and an R(pre)² of 0.817. nih.gov The insights derived from this model have highlighted several key structural determinants for potent PDE5 inhibition.

The research identified that the introduction of bulky, electropositive, and hydrophobic substituents at specific positions can enhance the biological activities of these compounds. nih.gov Conversely, the presence of a nitrogen atom at the 8-position was found to be detrimental to the inhibitory activity. nih.gov The model also revealed that bulky and hydrophilic substitutions are favored at the 27-position of ring D, while electronegative and hydrophilic substitutions around the 5- and 6-positions increase inhibitory activity. nih.gov Furthermore, the study underscored the crucial role of hydrophobic forces and π-π stacking interactions with specific amino acid residues, namely Phe786 and Phe820, in the binding of pyrazinone derivatives to the PDE5 active site. nih.gov

In a related study, a 2D-QSAR model was developed for a series of pyridopyrazinone derivatives to predict their PDE5 inhibitory activity. nih.gov This model was used to screen a series of compounds, leading to the identification of several potent inhibitors with IC50 values in the nanomolar range. nih.gov The predictive capability of this 2D-QSAR model was validated through in vitro enzymatic assays, which confirmed the potent inhibitory activity of selected candidates. nih.gov

The following tables present data for some of the analogs of this compound, detailing their structural modifications and corresponding PDE5 inhibitory activities.

Table 1: PDE5 Inhibition by 2-Aryl Substituted Pyridopyrazinone Analogs

| Compound ID | R2 Substituent | Ar Substituent | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) |

| 12 | H | 2-pyridyl | 3.1 | 55 | 110 |

| 15 | H | cyclohexyl | 1.8 | 200 | 250 |

| 16 | Me | cyclohexyl | 0.8 | 130 | 120 |

| 17 | Et | cyclohexyl | 0.6 | 120 | 100 |

| 18 | i-Pr | cyclohexyl | 2.5 | 250 | 300 |

| 19 | c-Pr | cyclohexyl | 1.5 | 150 | 180 |

Data sourced from Bioorganic & Medicinal Chemistry Letters.

Table 2: PDE5 Inhibition by 6-Amino Substituted Pyridopyrazinone Analogs

| Compound ID | R1 Substituent | R2 Substituent | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) |

| 27 | Me | 4-methoxypyridyl | 0.5 | 15 | 8 |

| 28 | Et | 4-methoxypyridyl | 0.4 | 12 | 6 |

| 29 | n-Pr | 4-methoxypyridyl | 0.3 | 10 | 5 |

Data sourced from Bioorganic & Medicinal Chemistry Letters.

These QSAR studies and the resulting data provide a comprehensive understanding of the structure-activity relationships of pyrazinone analogs. The generated models serve as powerful tools for the virtual screening and design of novel compounds with enhanced potency and selectivity as PDE5 inhibitors. The findings consistently emphasize the importance of specific steric, electronic, and hydrophobic properties at various positions of the pyrazinone scaffold for optimal interaction with the PDE5 enzyme.

Future Perspectives and Emerging Research Directions for 5 4 Acetamidophenyl Pyrazin 2 1h One and Pyrazinone Derivatives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of the 2(1H)-pyrazinone core has evolved significantly since its early examples, with numerous strategies developed to construct the heterocyclic ring from various acyclic precursors like α-amino acids and 1,2-dicarbonyl compounds. nih.govrsc.org Future research will likely focus on the development of more efficient, sustainable, and diverse synthetic methodologies.

Novel Synthetic Strategies:

Multicomponent Reactions (MCRs): MCRs are gaining popularity for generating molecular diversity and complexity in a single step, offering an atom- and step-economical approach to pyrazole (B372694) and pyrazinone derivatives. mdpi.com

Biosynthetic Pathways: The engineering of microbial hosts like Pseudomonas putida KT2440 presents a novel pathway for the biosynthesis of pyrazine (B50134) derivatives from simple carbon sources like glucose. nih.gov This involves designing synthetic metabolic pathways, for instance, using L-threonine metabolism as a primary route to the pyrazine skeleton. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These technologies are being explored to accelerate reaction rates, improve yields, and enable safer, more scalable production of heterocyclic compounds, including pyrazinones. researchgate.net

Sustainable Methodologies:

Green Chemistry: A significant push is being made towards "green" synthesis protocols. This includes the use of environmentally benign solvents like water, deep eutectic solvents (DESs), and the development of catalyst-free reactions. rsc.orgresearchgate.netijcce.ac.ir For example, the synthesis of 1-alkyl-3,5-diaryl trisubstituted 2(1H)-pyrazinones has been successfully demonstrated in DESs, which can often be recovered and reused. rsc.org

Efficient Nanocatalysts: The use of solid acid nanocatalysts, such as sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H), is being investigated to facilitate reactions under green conditions, such as in water at reflux. ijcce.ac.ir

These advancements aim to reduce the environmental impact of chemical synthesis while expanding the accessible chemical space of pyrazinone derivatives for further investigation.

Advanced Integrated Computational and Experimental Approaches for Drug Discovery

The integration of computational and experimental methods is revolutionizing the drug discovery process, making it faster, more cost-effective, and more precise. nih.govfrontiersin.org This synergy is particularly valuable for exploring the vast chemical space of pyrazinone derivatives.

Key Integrated Methodologies:

Pharmacophore Modeling and 3D-QSAR: Ligand-based methods like pharmacophore mapping and atom-based 3D quantitative structure-activity relationship (QSAR) studies help to identify the key structural features required for biological activity and to build predictive models for the design of new, more potent inhibitors. mdpi.com

Virtual Screening: Large chemical databases, such as the ZINC database, can be computationally screened against a biological target to identify potential hits before committing to the time and expense of chemical synthesis and biological testing. mdpi.com This process often involves filters like Lipinski's "rule of 5" to prioritize compounds with drug-like properties. mdpi.comnih.gov

Iterative Design-Synthesize-Test Cycles: The modern drug discovery workflow involves iterative cycles where computational models predict promising compounds, which are then synthesized and tested experimentally. nih.gov The experimental results are then used to refine and improve the computational models, leading to a more efficient optimization process. nih.govfrontiersin.org

These integrated approaches enable a more rational design of pyrazinone-based drug candidates with improved efficacy and specificity.

Development of Pyrazinone-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The unique properties of the pyrazinone and related pyrazoline scaffolds make them attractive candidates for the development of novel probes, particularly fluorescent sensors.

Current and Future Applications:

Fluorescent Probes: Pyrazoline derivatives have been successfully developed as fluorescent probes for detecting specific analytes. For instance, a pyrazoline-based sensor has been designed for the selective detection of Zn2+ in living neuron cells, exhibiting a significant fluorescence enhancement upon binding. nih.gov Another pyrazoline derivative has been synthesized for the effective identification of picric acid through fluorescence quenching. nih.govresearchgate.net

Live Cell Imaging: Researchers have developed pyrazine-bridged D-A-D type charge-neutral probes that are membrane-permeable and suitable for long-term live-cell imaging. frontiersin.org These probes have demonstrated the ability to be retained in cells over multiple generations without affecting cell viability, offering powerful tools for studying cellular dynamics. frontiersin.org

Future work will likely focus on designing pyrazinone-based probes with enhanced photostability, brightness, and specificity for a wider range of biological targets and analytes, enabling a deeper understanding of cellular function and disease pathology.

Applications in Materials Science and Other Non-Biological Fields

While the primary focus of pyrazinone research has been in medicinal chemistry, the pyrazine substructure is also found in technologically important compounds. lifechemicals.com The exploration of pyrazinone derivatives in materials science and other non-biological fields represents an emerging and promising research frontier.

Potential Applications:

Organic Electronics: Pyrazine-based low-bandgap π-conjugated polymers have been synthesized for potential applications in photovoltaic devices. lifechemicals.com The electron-deficient nature of the pyrazine ring makes it a useful building block for creating materials with desirable electronic properties.

Optical Devices: Ladder-type polymers incorporating the pyrazine moiety have been developed for use in optical devices, leveraging their unique photophysical characteristics. lifechemicals.com

High-Energy-Density Materials: Computational studies using density functional theory are being used to explore the potential of polynitrobenzo/heteroaryl pyrazines as high-energy-density materials. researchgate.net

The versatility of the pyrazinone scaffold suggests that its applications could extend well beyond biology, contributing to the development of next-generation materials with novel optical, electronic, and energetic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-acetamidophenyl)pyrazin-2(1H)-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via condensation of substituted acetophenones with glycinamide hydrochloride. For example, oxidation of 4-acetamidophenylglyoxal (derived from 4-acetamidophenylacetophenone using SeO₂ in water-dioxane) followed by cyclization with glycinamide under alkaline conditions yields the pyrazinone core . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical: methanol-water at -40°C minimizes side reactions, while NaOH concentration affects cyclization efficiency. Purity is confirmed via HPLC or TLC, with yields typically ranging from 50–75% depending on substituents .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the acetamido group (δ ~2.1 ppm for CH₃) and pyrazinone ring protons (δ ~6.5–8.5 ppm). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ at m/z 246). X-ray crystallography resolves stereochemical ambiguities, while IR spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what implications arise for translational research?

- Methodology : In rats, dogs, and cynomolgus monkeys, the primary metabolite is the glucuronide conjugate at the pyrazinone oxygen. Gut microflora-mediated reduction generates reabsorbable intermediates, while aldehyde oxidase (AO) oxidation contributes to prolonged excretion profiles in humans . Species differences in AO activity (e.g., low in dogs vs. high in primates) necessitate cross-validation of in vitro (hepatocyte assays) and in vivo (radiolabeled excretion studies) models to predict human pharmacokinetics .

Q. What experimental strategies address contradictions in reported PDE inhibitor selectivity for this compound?

- Methodology : SK&F 94120 (the compound) selectively inhibits cyclic AMP (cAMP) hydrolysis over cyclic GMP, as shown in rabbit ear artery assays. To resolve discrepancies, use isoform-specific PDE activity assays (e.g., PDE3 vs. PDE4) and compare with non-selective inhibitors like IBMX. Dose-response curves (IC₅₀ values) and molecular docking studies clarify binding interactions, particularly at the catalytic site .

Q. How can structural modifications optimize pharmacological activity while minimizing toxicity?

- Methodology : Introduce substituents at the phenyl or pyrazinone ring to modulate bioavailability and target engagement. For example:

- Electron-withdrawing groups (e.g., -CF₃ at the 4-position) enhance metabolic stability but may increase hepatotoxicity risks .

- Hydrophilic groups (e.g., -OH or -COOH) improve solubility but reduce blood-brain barrier penetration .

- SAR studies : Prioritize in vitro cytotoxicity screens (e.g., HepG2 cells) alongside potency assays to balance efficacy and safety .

Q. How do in vitro and in vivo metabolism studies for this compound conflict, and how should researchers reconcile these differences?

- Methodology : In vitro liver microsome models often underestimate reabsorption and gut microbiota contributions observed in vivo. For example, microbial reduction generates hydroxylamine intermediates, which are reabsorbed and further oxidized by hepatic enzymes, creating extended plasma exposure . To reconcile data, integrate fecal lactobacillus cultures with hepatocyte assays and use compartmental pharmacokinetic modeling .

Q. What role do reactive metabolites play in toxicity, and how can they be detected experimentally?

- Methodology : The acetamido group is a structural alert for reactive metabolite formation (e.g., N-hydroxylation leading to protein adducts). Use trapping agents like glutathione (GSH) in incubations with liver microsomes, followed by LC-MS/MS to identify GSH adducts. Compare adduct profiles across species to assess toxicity risks .

Q. How can researchers design derivatives with improved solubility without compromising target binding?

- Methodology :

- Salt formation : Convert the pyrazinone ring to a sodium salt via NaOH treatment .

- Prodrug approaches : Introduce ester or phosphate groups at the acetamido moiety, which hydrolyze in vivo to the active form .

- Co-crystallization : Use co-solvents like polyethylene glycol (PEG) to enhance aqueous solubility while maintaining crystallinity for X-ray studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.